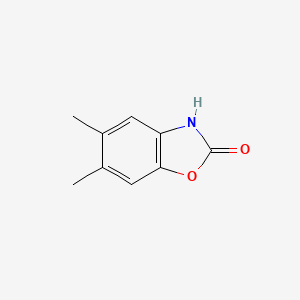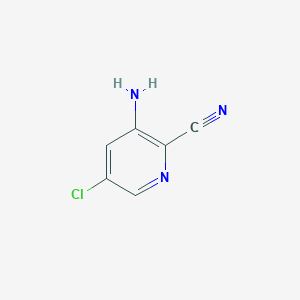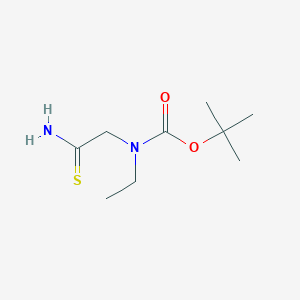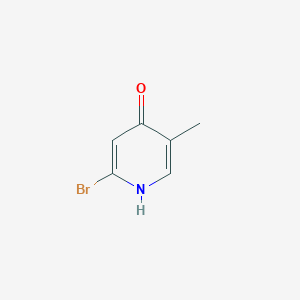![molecular formula C11H20N4O B1523979 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine CAS No. 1249225-78-2](/img/structure/B1523979.png)
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine
Overview
Description
“1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Compounds with 1,2,4-oxadiazole rings have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, and other activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a topic of interest in medicinal chemistry . The synthesis often involves the use of substituted benzoic acid and ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) under nitrogen atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Scientific Research Applications
Synthesis and Characterization
A variety of derivatives containing the 1,3,4-oxadiazole structure have been synthesized and characterized, demonstrating the compound's versatility in creating a range of molecules with potential biological activities. Notably, Sharma et al. (2014) synthesized a series of novel carbazole derivatives with potent antibacterial, antifungal, and anticancer activities. The derivatives were characterized by various spectral studies, including UV, FT-IR, 1H-NMR, and MS, along with elemental analysis (Sharma, Kumar, & Pathak, 2014).
Biological Applications
The derivatives of 1,3,4-oxadiazole have shown significant potential in biological applications. For instance, Sharma et al. (2014) found that certain carbazole derivatives exhibited significant antibacterial and antifungal activities, and some were active against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014). Aziz‐ur‐Rehman et al. (2017) also reported antibacterial activities in their synthesized 1,3,4-oxadiazole derivatives, indicating the compound's potential in antimicrobial research (Aziz‐ur‐Rehman et al., 2017).
Chemical Transformations
Studies have also explored the chemical transformations involving 1,3,4-oxadiazole derivatives. Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of various compounds through ring fission and C–C bond cleavage reactions (Jäger, Laggner, Mereiter, & Holzer, 2002).
Antimicrobial and Antioxidant Activities
Several studies have highlighted the antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives. Saundane et al. (2013) synthesized a series of derivatives and evaluated their activities, with some showing promising antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reduction capabilities (Saundane, Verma, & Katkar, 2013). Nimbalkar et al. (2016) also synthesized a series of derivatives and demonstrated their antifungal activity against various human pathogenic fungal strains, showing potential in the development of antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Future Directions
The future directions for “1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . Additionally, these compounds could be investigated for their anticancer activity towards a panel of human cancer cell lines .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They are known to interact with multiple targets, including various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bonding, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anti-inflammatory, anti-bacterial, anti-viral, and anti-leishmanial activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
In silico results of some 1,2,4-oxadiazole derivatives have indicated that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Some 1,2,4-oxadiazole derivatives have been reported to exhibit profound anti-inflammatory activity when compared to standard drugs .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been reported to be influenced by various reaction conditions .
Properties
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-11-13-10(14-16-11)8-15-6-4-5-9(7-15)12-2/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRSAHUQZCBOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCCC(C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)











![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)

